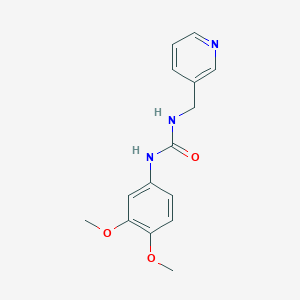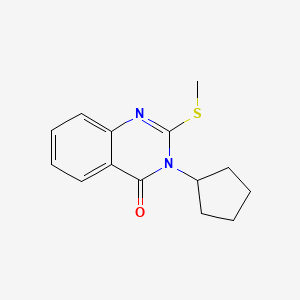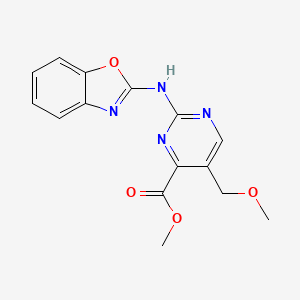
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea, also known as DPU-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. DPU-4 belongs to the class of urea-based compounds, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea involves the inhibition of the target enzyme through the formation of a reversible complex. The compound binds to the active site of the enzyme, thereby preventing its normal function. The exact mode of binding and the nature of the interactions between N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea and the enzyme vary depending on the specific target enzyme.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and oxidative stress, and improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea is its broad-spectrum inhibitory activity against various enzymes, which makes it a promising candidate for the development of multi-targeted drugs. However, its potency and selectivity against specific enzymes may vary, depending on the chemical structure and properties of the target enzyme. Moreover, the synthesis of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea is relatively complex and requires specialized equipment and expertise, which may limit its widespread use in the laboratory.
将来の方向性
Despite the significant progress made in the study of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea, several important questions remain unanswered. For example, the exact mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea against specific target enzymes needs to be elucidated further. Moreover, the pharmacokinetic and pharmacodynamic properties of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea need to be characterized in more detail to facilitate its translation into clinical use. Finally, the potential applications of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea in the treatment of various diseases need to be explored further, including its use as a tool for studying the role of specific enzymes in disease pathogenesis.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea is a promising compound with significant potential applications in the field of drug discovery. Its broad-spectrum inhibitory activity against various enzymes, combined with its diverse biochemical and physiological effects, makes it a valuable tool for studying the role of specific enzymes in disease pathogenesis. Further research is needed to fully explore the potential of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea and to translate its findings into clinical use.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea involves the reaction between 3,4-dimethoxyaniline and 3-pyridyl isocyanate in the presence of a suitable solvent and catalysts. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product in high yield and purity.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including kinases, phosphodiesterases, and proteases. These enzymes play critical roles in various pathological conditions, such as cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-6-5-12(8-14(13)21-2)18-15(19)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWKSUPLPBDCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)

![3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)
![5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)
![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)

![N-(2,5-difluorophenyl)-2-({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5861217.png)
![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)

